5-Methoxy-1H-benzo[d]imidazol-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
134353-33-6 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.164 |
IUPAC Name |
1-hydroxy-5-methoxybenzimidazole |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-2-3-8-7(4-6)9-5-10(8)11/h2-5,11H,1H3 |
InChI Key |
UPFVEEOUQNWBOI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C=N2)O |
Synonyms |
1H-Benzimidazole,1-hydroxy-5-methoxy-(9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 5 Methoxy 1h Benzo D Imidazol 1 Ol
Historical Development of Synthetic Routes to 1-Hydroxybenzimidazoles and Related N-Oxides
The journey to synthesize 1-hydroxybenzimidazoles is intrinsically linked to the broader history of benzimidazole (B57391) chemistry. The benzimidazole scaffold itself was first prepared in 1872. researchgate.neteurekaselect.com Early and classical methods for constructing the benzimidazole core, such as the Phillips-Ladenburg condensation of o-phenylenediamines with carboxylic acids and the Weidenhagen reaction with aldehydes, laid the foundational groundwork for accessing this important heterocycle. semanticscholar.orgbohrium.com
However, the introduction of an N-hydroxy or N-oxide functionality presented a significant synthetic challenge. It was established early on that the direct oxidation of a parent benzimidazole does not yield the desired N-oxide product. conicet.gov.arnih.gov This limitation necessitated the development of alternative strategies that build the N-oxide functionality during the ring-formation process.
Historically, the most common approach involved the cyclization of pre-functionalized ortho-nitroaniline derivatives. conicet.gov.ar Thermal or photochemical cyclizations of 2-nitroaniline (B44862) derivatives bearing electron-withdrawing groups on the amine substituent were known to produce benzimidazole N-oxides. conicet.gov.ar In 1965, the discovery of the Beirut Reaction provided a novel one-step synthesis for a variety of heteroaromatic N-oxides, including quinoxaline (B1680401) di-N-oxides and 1-hydroxybenzimidazole-3-oxides, using benzofurazan (B1196253) oxide as a key reagent. clockss.org A significant step towards simpler methods was reported in 1969, describing a new synthesis of benzimidazole N-oxides by treating o-nitro-NN-dialkylanilines with hot aqueous acid. rsc.orgrsc.org These historical developments highlight a progressive shift from harsh or complex procedures to more direct and versatile synthetic routes.
Contemporary Strategies for the Synthesis of 5-Methoxy-1H-benzo[d]imidazol-1-ol
Modern synthetic chemistry offers a more refined and targeted toolkit for the preparation of this compound, focusing on efficiency, selectivity, and functional group tolerance.
Regioselective Synthesis of the Benzimidazole Core
A critical challenge in synthesizing 5-methoxybenzimidazole (B1583823) is controlling the regioselectivity. Traditional condensation of 4-methoxy-o-phenylenediamine with a one-carbon unit can lead to an isomeric mixture of 5-methoxy and 6-methoxybenzimidazole. nih.gov Contemporary research has focused on developing regioselective methods to overcome this.
One successful strategy involves a three-component reaction where the substitution pattern on the o-phenylenediamine (B120857) dictates the outcome. Studies have shown that the presence of an electron-donating group, such as a methoxy (B1213986) group at the 4-position, preferentially directs the cyclization to form the 5-methoxybenzimidazole isomer. academie-sciences.fr Conversely, an electron-withdrawing group tends to favor the formation of the 6-substituted regioisomer. academie-sciences.fr This directing effect is crucial for the specific synthesis of the desired 5-methoxy core. Another approach has demonstrated a straightforward regioselective synthesis that provides convenient access to either the 5- or 6-methoxy substituted derivatives, avoiding the isomeric mixtures of traditional routes. nih.gov
Table 1: Regioselectivity in Benzimidazole Synthesis
| Starting Material | Reagents | Key Condition | Major Product | Reference |
|---|---|---|---|---|
| 4-Methoxy-o-phenylenediamine | β-ketoester, amine | Molecular sieves | 5-Methoxy-fused-benzimidazole | academie-sciences.fr |
| 4-Nitro-o-phenylenediamine | β-ketoester, amine | Molecular sieves | 6-Nitro-fused-benzimidazole | academie-sciences.fr |
Approaches to N-Oxidation and Hydroxylation at N1
With the benzimidazole core in hand, or during its formation, the introduction of the N1-hydroxy group is the next key step. As direct oxidation is not viable, modern methods primarily rely on the intramolecular cyclization of specifically designed precursors.
The most prevalent contemporary method is the base-mediated cyclization of a substituted 2-nitroaniline. nih.govresearchgate.net A general and efficient route involves the nucleophilic aromatic substitution (SNAr) reaction between an o-nitro-fluorobenzene (or chlorobenzene) and an appropriate amine. The resulting N-substituted-2-nitroaniline is then treated with a base (e.g., sodium hydride, potassium tert-butoxide) to induce cyclization, directly forming the 1-hydroxybenzimidazole (B8796915) ring system. nih.gov This method has proven highly efficient for generating a variety of substituted N-hydroxybenzimidazole derivatives. nih.gov
Other advanced approaches include:
Continuous Flow Synthesis : This technology has been applied to the synthesis of benzimidazole N-oxides from N-substituted 2,6-dinitroanilines, offering benefits like improved control over reaction conditions and enhanced safety. conicet.gov.ar
Cyclization of N-(dinitrophenyl) amino acids : Treating these precursors with a base can yield benzimidazole N-oxides, often with concomitant loss of the carboxylic group. conicet.gov.ar
Benzofurazan Oxide Chemistry : Reactions of benzofurazan oxides with various nucleophiles remain a potent method for generating 1-hydroxybenzimidazole-3-oxides. clockss.orgacs.org
Functionalization of the Methoxy Group and Aromatic Ring
Further diversification of the this compound scaffold can be achieved by functionalizing the methoxy group or the aromatic ring. While research on the target molecule itself is specific, analogous transformations on related structures provide a clear indication of synthetic possibilities.
Demethylation : The methoxy group can be cleaved to yield the corresponding 5-hydroxybenzimidazole (B117332) derivative. A common method for this deprotection is treatment with strong acids like hydrobromic acid, a reaction that can be accelerated using microwave irradiation. bohrium.com
Ring Functionalization : The benzimidazole ring can be further substituted. For instance, electrophilic substitution reactions can introduce various groups onto the aromatic part of the molecule, with the existing methoxy and N-oxide groups influencing the position of the new substituent. researchgate.net
N-Alkylation/Arylation : The second nitrogen of the imidazole (B134444) ring can be functionalized, for example, through reaction with alkyl halides. mdpi.com
Mechanistic Aspects of Key Synthetic Transformations
Understanding the mechanisms behind these syntheses is key to optimizing reactions and predicting outcomes.
Benzimidazole Ring Formation : The classic condensation of an o-phenylenediamine with an aldehyde or carboxylic acid proceeds through an initial formation of a Schiff base (with an aldehyde) or an amide (with a carboxylic acid), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazole ring. researchgate.net More complex modern syntheses, such as copper-catalyzed intramolecular N-arylation, have been explored mechanistically, with studies identifying key copper(I) intermediates and exploring the role of ligands and bases in the catalytic cycle. rsc.org
N-Oxide Formation : The formation of the 1-hydroxybenzimidazole ring from an N-substituted-2-nitroaniline is a fascinating transformation. The mechanism of the base-catalyzed cyclization of N-(dinitrophenyl) amino acids is proposed to proceed through a rate-determining step involving the formation of an N-alkylidene 2-nitrosoaniline-type intermediate. conicet.gov.ar Similarly, the acid-catalyzed cyclization of o-nitro-NN-dialkylanilines is believed to occur via an N-oxide intermediate which then undergoes ring closure. rsc.orgrsc.org The rearrangement of quinoxaline N-oxides to benzimidazoles under photolytic or chemical conditions also involves complex, multi-step mechanisms. rsc.org
Green Chemistry Principles Applied to the Synthesis of this compound and its Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of benzimidazoles to reduce environmental impact and improve efficiency. ijarsct.co.in While studies may not always focus specifically on this compound, the general strategies are directly applicable.
Key green approaches include:
Use of Green Solvents : Traditional syntheses often use hazardous organic solvents. Greener alternatives that have been successfully employed for benzimidazole synthesis include water, ionic liquids, and polyethylene (B3416737) glycol (PEG). mdpi.comjsynthchem.comchemmethod.com
Catalysis : The use of efficient catalysts can reduce reaction times, lower energy consumption, and minimize waste. A wide array of catalysts, including various metal complexes, nanoparticles, and biocatalysts, have been developed for benzimidazole synthesis. mdpi.comnih.gov Some methods even proceed under catalyst-free conditions. sphinxsai.com
Alternative Energy Sources : Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. ijarsct.co.inchemmethod.com
One-Pot Reactions : Designing synthetic sequences where multiple steps are carried out in a single reaction vessel (one-pot) avoids the need for intermediate purification steps, saving time, solvents, and reducing waste. chemmethod.comsphinxsai.com For example, a green and economical one-pot synthesis of 2-substituted benzimidazoles using ammonium (B1175870) chloride as a catalyst has been reported. chemmethod.com
Table 2: Green Chemistry Approaches in Benzimidazole Synthesis
| Green Principle | Example Application | Benefit | Reference(s) |
|---|---|---|---|
| Green Solvent | Reaction in water or Polyethylene Glycol (PEG) | Reduces use of toxic, volatile organic solvents. | mdpi.comchemmethod.com |
| Catalysis | Use of reusable metal catalysts or biocatalysts | High efficiency, recyclability, reduced waste. | mdpi.comnih.gov |
| Energy Efficiency | Microwave (MW)-assisted synthesis | Shorter reaction times, lower energy consumption. | ijarsct.co.inchemmethod.com |
| Atom Economy | One-pot condensation/cyclization reactions | Minimizes intermediate isolation and purification, reducing solvent waste. | chemmethod.comsphinxsai.com |
Catalytic Methods and Sustainable Reagents
The development of eco-friendly synthetic protocols is a central theme in modern chemistry. For benzimidazole synthesis, this often involves the use of efficient catalysts and greener reagents. One notable method involves the reaction of 4-methoxy-1,2-phenylenediamine with formic acid. semanticscholar.org In a study, the use of zinc oxide nanoparticles (ZnO-NPs) as a catalyst at 70°C resulted in a high yield of 5-Methoxy-1H-benzimidazole (98%). semanticscholar.orgresearchgate.net This method highlights the potential of nanocatalysis to promote efficient cyclocondensation reactions under relatively mild conditions. The use of ZnO-NPs aligns with the principles of green chemistry by offering a recyclable and effective catalytic system. nih.gov
Another approach utilizes lanthanum chloride as a catalyst for the one-pot synthesis of benzimidazole derivatives from o-phenylenediamine and various aldehydes in acetonitrile. researchgate.net This method has been shown to produce high yields (85-95%) within a few hours. researchgate.net While not explicitly detailed for this compound, the general applicability of this catalytic system suggests its potential for the synthesis of this specific compound.
The following table summarizes a catalytic approach for a related benzimidazole synthesis:
| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-methoxy-1,2-phenylenediamine, Formic acid | ZnO nanoparticles | Not specified | 70 | 98 | semanticscholar.orgresearchgate.net |
Solvent-Free and Solid-Phase Synthetic Approaches
Solvent-free and solid-phase synthesis represent key strategies in sustainable chemistry, aiming to reduce waste and simplify purification processes. The synthesis of benzimidazole derivatives has been successfully achieved under solvent-free conditions by heating o-phenylenediamine with aldehydes at elevated temperatures (e.g., 140°C). semanticscholar.orgresearchgate.net This method offers a direct and atom-economical route to the benzimidazole core.
While specific examples for the solid-phase synthesis of this compound are not prevalent in the provided search results, the general principles of solid-phase organic synthesis (SPOS) are applicable. SPOS involves anchoring a starting material to a solid support, carrying out a series of reactions, and then cleaving the final product from the support. This technique facilitates purification by simple filtration and washing steps.
A study on the one-pot synthesis of imidazole derivatives under solvent-free conditions by reacting aromatic o-phenylenediamines with aromatic aldehydes and ammonium acetate (B1210297) at 70°C demonstrates the feasibility of such approaches for related heterocyclic systems. asianpubs.org
Derivatization and Functionalization Reactions of this compound
The presence of multiple reactive sites in this compound—namely the hydroxyl group, the benzene (B151609) ring, and the imidazole nitrogen atoms—allows for a wide range of derivatization and functionalization reactions.
Reactions at the Hydroxyl Group (e.g., Esterification, Etherification)
The hydroxyl group at the N-1 position of the benzimidazole ring is a key site for functionalization.
Esterification: The hydroxyl group can undergo esterification to form the corresponding esters. While direct examples for this compound are not explicitly detailed in the search results, the general reactivity of N-hydroxyimidazoles suggests this possibility.
Etherification: Similarly, etherification of the hydroxyl group can be achieved. For instance, the synthesis of 1-((Benzyloxy)methyl)-5-methoxy-1H-benzo[d]imidazole has been reported. nih.gov This reaction involves treating 5-methoxy-1H-benzo[d]imidazole with sodium hydride followed by benzyl-chloromethyl ether (BOM-Cl) in DMF. nih.gov
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of the benzimidazole system can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing methoxy group and the fused imidazole ring. The methoxy group is an activating, ortho-, para-directing group.
Nitration: The nitration of related benzimidazolone systems has been studied. For example, the treatment of 5-methoxy-6-nitro-benzimidazol-2-one with an electrophile in the presence of a base can lead to substitution. strath.ac.uk
Reactions at the Imidazole Nitrogen Atoms (e.g., Alkylation, Acylation)
The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or acylated.
Alkylation: Alkylation can occur at either of the imidazole nitrogen atoms, and the regioselectivity can be influenced by the reaction conditions and the nature of the substituent at N-1. The synthesis of 1-methylated indolylbenzimidazoles has been achieved by treating the parent benzimidazole with sodium hydride and methyl iodide. nih.gov A study also describes the N-alkylation of 1H-benzo[d]imidazole-2-thiol derivatives. rrpharmacology.ru
Acylation: Acylation of the imidazole nitrogen is a common transformation. The synthesis of methanone (B1245722) derivatives of benzimidazoles has been reported, confirming acylation at the imidazole nitrogen. d-nb.info DBU-catalyzed N-acylation of indoles and oxazolidinones has also been developed, demonstrating chemoselective acylation even in the presence of other reactive functional groups. escholarship.org
The following table provides examples of derivatization reactions on related benzimidazole systems:
| Reaction Type | Reagents | Product Type | Reference |
| N-Alkylation | Sodium hydride, Methyl iodide | N-Methylated indolylbenzimidazole | nih.gov |
| N-Acylation | Acyl chlorides | Methanone derivatives of benzimidazoles | d-nb.info |
| Etherification | Sodium hydride, Benzyl-chloromethyl ether | 1-((Benzyloxy)methyl)-5-methoxy-1H-benzo[d]imidazole | nih.gov |
Mechanistic Organic Chemistry and Reactivity Profile of 5 Methoxy 1h Benzo D Imidazol 1 Ol
Electron Density Distribution and Reactivity Mapping of the 5-Methoxy-1H-benzo[d]imidazol-1-ol System
The electron density distribution within the this compound molecule is fundamental to understanding its reactivity. The benzimidazole (B57391) core, a fusion of benzene (B151609) and imidazole (B134444) rings, creates a unique electronic landscape. The methoxy (B1213986) group at the 5-position and the hydroxyl group at the N-1 position further modulate this distribution.
Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the electron density. These studies can map out regions of high and low electron density, which in turn indicate likely sites for electrophilic and nucleophilic attack. The nitrogen atoms of the imidazole ring, particularly the one not bonded to the hydroxyl group, are expected to be electron-rich and thus susceptible to electrophilic attack. Conversely, the carbon atoms of the benzene ring, influenced by the electron-donating methoxy group, will have altered reactivity compared to unsubstituted benzimidazole.
The reactivity mapping of the molecule can be further understood through the analysis of its Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these orbitals indicates the most probable sites for oxidation (electron donation from HOMO) and reduction (electron acceptance into LUMO). For related benzimidazole systems, the HOMO is often localized on the benzimidazole ring system, while the LUMO is distributed over the entire molecule. researchgate.net This suggests that the benzimidazole core is the primary site for electrophilic reactions.
Tautomerism and Isomerization Pathways of this compound
Tautomerism is a key feature of many heterocyclic compounds, and this compound is no exception. instras.comresearchgate.net The presence of a hydroxyl group on a nitrogen atom of the imidazole ring allows for the existence of different tautomeric forms. researchgate.net The primary tautomeric equilibrium to consider is between the 1-hydroxy form and its corresponding N-oxide tautomer, 5-Methoxy-1H-benzo[d]imidazole 3-oxide. This involves the migration of a proton from the hydroxyl group to the other nitrogen atom in the imidazole ring. researchgate.net
Experimental Evidence for Tautomeric Forms (e.g., NMR, UV-Vis)
Spectroscopic techniques provide crucial experimental evidence for the existence and relative populations of tautomers in different environments.
NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for studying tautomerism. beilstein-journals.orgresearchgate.net In solution, if the tautomeric interconversion is rapid on the NMR timescale, averaged signals will be observed for the atoms involved in the equilibrium. However, by using specific solvents or by studying the compound in the solid state, it may be possible to slow down the exchange and observe distinct signals for each tautomer. beilstein-journals.orgmdpi.com For instance, in related benzimidazole systems, the chemical shifts of the carbon atoms flanking the nitrogen atoms (C4/C7 and C5/C6) are particularly sensitive to the tautomeric form. beilstein-journals.org
UV-Vis Spectroscopy: The electronic absorption spectra of the different tautomers are expected to be distinct due to differences in their electronic structures. Changes in the absorption maxima (λmax) upon varying solvent polarity or pH can indicate a shift in the tautomeric equilibrium. For example, studies on related hydroxy-imidazole systems have shown that the N-hydroxy and N-oxide forms have different absorption characteristics. researchgate.net
Computational Modeling of Tautomeric Equilibria and Energy Barriers
Computational chemistry plays a vital role in understanding the thermodynamics and kinetics of tautomerism.
Tautomeric Equilibria: DFT calculations can be used to determine the relative energies of the different tautomeric forms of this compound. eurjchem.com By calculating the Gibbs free energy of each tautomer, the position of the equilibrium can be predicted. These calculations often reveal that the relative stability of tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents.
Energy Barriers: Computational methods can also be used to calculate the energy barriers for the interconversion between tautomers. This provides insight into the rate of the tautomerization process. The transition state for the proton transfer can be located, and its energy determines the activation energy for the reaction. Studies on similar systems have explored both direct 1,3-proton transfer and solvent-assisted proton transfer pathways. psu.edu
Influence of Solvent and pH on Tautomeric Preferences
The position of the tautomeric equilibrium is highly dependent on the surrounding environment.
Solvent Effects: The polarity of the solvent can significantly influence the relative stability of tautomers. researcher.life Polar solvents may favor the more polar tautomer by stabilizing it through dipole-dipole interactions or hydrogen bonding. For instance, in related systems, polar solvents have been shown to enhance charge separation and favor specific tautomeric forms. researchgate.net
pH Effects: The pH of the solution can also have a profound effect on the tautomeric equilibrium. In acidic or basic conditions, the molecule can be protonated or deprotonated, which can favor one tautomeric form over another. For example, protonation of the imidazole ring can lock the molecule into a specific tautomeric form.
Ring-Opening and Ring-Closure Reactions Involving the Benzimidazole Core
The benzimidazole ring is generally stable, but under certain conditions, it can undergo ring-opening reactions. These reactions often involve cleavage of the C-N bonds within the imidazole portion of the molecule. For example, treatment with strong nucleophiles or under harsh acidic or basic conditions can lead to the opening of the imidazole ring.
Conversely, the benzimidazole ring system is often synthesized through ring-closure reactions. A common method involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. semanticscholar.org In the context of this compound, its synthesis would likely involve a derivative of 4-methoxy-1,2-phenylenediamine.
Redox Chemistry of this compound and its N-Oxide Characteristics
The presence of the N-hydroxy group and the potential for tautomerization to an N-oxide form endows this compound with interesting redox properties.
N-Oxide Characteristics: Heteroaromatic N-oxides are known to have distinct chemical reactivity compared to their parent heterocycles. mdpi.com The N-oxide group is a strong electron-donating group and can activate the ring towards electrophilic substitution. It can also act as an oxidant, capable of transferring its oxygen atom to other substrates. The introduction of an N-oxide can also influence the stability of the heterocyclic ring, in some cases leading to destabilization. researchgate.net
Redox Reactions: The benzimidazole ring system can participate in redox reactions. The ease of oxidation or reduction is influenced by the substituents on the ring. The electron-donating methoxy group would be expected to make the molecule more susceptible to oxidation. The redox potential of the molecule could be studied using electrochemical techniques like cyclic voltammetry.
Photochemical Reactivity and Excited State Dynamics
The photochemical behavior of benzimidazole derivatives is a rich and complex field, characterized by processes such as excited-state intramolecular proton transfer (ESIPT), photoisomerization, and photodimerization. While specific, detailed experimental data on the photochemical reactivity and excited-state dynamics of this compound are not extensively documented in dedicated studies, its reactivity can be inferred from the well-established photochemistry of the broader class of benzimidazole N-oxides and related substituted benzimidazoles.
The photochemistry of benzimidazole N-oxides is known to proceed through rearrangement reactions. Upon irradiation, these compounds can isomerize to form benzimidazolones. rsc.orgrsc.org This transformation is believed to involve a fused oxaziridine (B8769555) intermediate, which is a common feature in the photochemistry of aromatic N-oxides. rsc.org The presence of a methoxy group at the 5-position is expected to influence the electronic properties of the benzimidazole ring system, which in turn can affect the efficiency and pathways of photochemical reactions. For instance, substituents on the benzotrifluoride (B45747) ring system have been shown to significantly impact the quantum yields of photolysis. acs.org
The excited-state dynamics of benzimidazole derivatives are often dominated by ultrafast processes. Transient absorption spectroscopy studies on related systems have revealed complex kinetics involving multiple excited states. For example, in benzimidazole-based ruthenium complexes, a two-step electron injection from the singlet and triplet metal-to-ligand charge-transfer (MLCT) states has been observed, occurring on femtosecond and picosecond timescales. acs.orgnycu.edu.tw While direct analogies are limited, this highlights the potential for multiple, rapidly evolving excited states in the photochemistry of benzimidazole systems.
Furthermore, excited-state proton transfer (ESPT) is a hallmark of many benzimidazole derivatives, particularly those with a hydroxyl group, leading to dual fluorescence. aip.orgaip.orgpreprints.orgresearchgate.netresearchgate.net Although this compound does not possess the typical phenolic proton for ESIPT, the N-hydroxy group could potentially participate in intermolecular or solvent-mediated proton transfer processes in its excited state. The dynamics of such processes are known to be sensitive to the solvent environment. aip.orgresearchgate.net
The photochemistry of the parent benzimidazole molecule itself is complex, involving pathways that lead to both H-atom scrambling and ring-opening to form isocyano intermediates. acs.orguc.pt It is plausible that this compound could also exhibit a variety of deactivation pathways from its excited state, with the specific outcomes being dependent on factors such as the excitation wavelength and the surrounding medium.
While detailed quantitative data such as quantum yields and excited-state lifetimes for this compound are not available in the reviewed literature, the general reactivity patterns of related compounds provide a framework for understanding its likely photochemical behavior. Theoretical studies using methods like time-dependent density functional theory (TD-DFT) have been instrumental in elucidating the potential energy surfaces and reaction mechanisms for the excited states of various benzimidazole derivatives and could provide significant insights into the specific case of the 5-methoxy substituted N-oxide. acs.org
Computational and Theoretical Investigations of 5 Methoxy 1h Benzo D Imidazol 1 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 5-Methoxy-1H-benzo[d]imidazol-1-ol. These methods, particularly HOMO-LUMO analysis, help in understanding the molecule's reactivity and kinetic stability.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a widely used method to investigate the ground state geometries and electronic properties of benzimidazole (B57391) derivatives. researchgate.net By employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers can calculate optimized molecular structures, bond lengths, and bond angles. mdpi.comirjweb.commdpi.com
The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO (ΔE) is a significant descriptor of chemical reactivity. irjweb.commdpi.com A smaller energy gap suggests higher reactivity. tandfonline.com For instance, in a study of a related benzimidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating its chemical reactivity. irjweb.com In another analysis of a chromene derivative containing a benzimidazole-like structure, the HOMO and LUMO energies were determined to be -5.947 eV and -2.389 eV, respectively, highlighting the molecule's electron-donating ability. mdpi.com These calculations provide a theoretical basis for understanding the intramolecular charge transfer processes. mdpi.com
Natural Bond Orbital (NBO) analysis is another tool used to understand charge distribution and hyperconjugative interactions within the molecule. mdpi.comtandfonline.com Furthermore, Molecular Electrostatic Potential (MEP) maps help in identifying the regions of electrophilic and nucleophilic reactivity. researchgate.netmdpi.com
Ab Initio and Post-Hartree-Fock Methods for Higher Accuracy
For more precise calculations, ab initio and post-Hartree-Fock methods are employed. nih.gov Methods like Møller–Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, while computationally more demanding, can provide more accurate results for electron correlation effects. acs.orgpku.edu.cn These methods are particularly useful for studying systems where DFT might not be sufficient, such as in the detailed analysis of intermolecular interactions or excited states. nih.govpku.edu.cn The choice of method and basis set is critical and depends on the specific properties being investigated and the desired level of accuracy. acs.org
Conformational Analysis and Energetics of this compound and its Rotamers
The conformational landscape of this compound is important for understanding its biological activity and interactions. Different spatial arrangements of the methoxy (B1213986) group relative to the benzimidazole ring can lead to various rotamers with different energies.
Computational methods can be used to perform a potential energy surface scan by rotating the methoxy group to identify the most stable conformers. researchgate.net For similar molecules, conformational analysis has been successfully carried out using both DFT and ab initio methods to establish the most stable geometries in solution. acs.orguni-tuebingen.de The relative populations of different conformers can be evaluated, which often correlates well with experimental data from techniques like NOESY spectroscopy. acs.org The presence of different rotamers can be a mixture at room temperature. nih.gov
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a solvent environment and their interactions with other molecules over time. bohrium.com These simulations can provide insights into how the solvent affects the conformation and dynamics of this compound.
For related benzimidazole derivatives, MD simulations have been used to investigate their adsorption on surfaces and to understand the mechanism of interaction, which is crucial for applications like corrosion inhibition. bohrium.com Theoretical studies have also explored the effect of different solvents on the excited-state behavior and intramolecular proton transfer of similar compounds. bohrium.com The choice of solvent can significantly influence the stability of different tautomers and the pathways of chemical reactions. mdpi.com
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Validation with Experimental Data
Computational chemistry plays a vital role in predicting spectroscopic properties, which can then be validated against experimental data. This synergy between theory and experiment is essential for structural elucidation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, allows for the calculation of 1H and 13C NMR chemical shifts. tandfonline.comresearchgate.net These predicted spectra can be compared with experimental NMR data to confirm the molecular structure. researchgate.netipb.pt For complex molecules, 2D NMR experiments are often necessary for complete spectral assignment, and computational predictions can aid in this process. acs.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). researchgate.netufms.br The calculated absorption wavelengths (λmax), excitation energies, and oscillator strengths can be compared with experimental spectra recorded in different solvents. ufms.br
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. tandfonline.com The calculated wavenumbers are often scaled to better match the experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational bands. researchgate.net
For various benzimidazole derivatives, theoretical calculations have shown good agreement with experimental spectroscopic data. mdpi.comufms.brrrpharmacology.ruacs.orgyyu.edu.tr
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in understanding the mechanisms of chemical reactions involving benzimidazole derivatives. By calculating the energies of reactants, products, and transition states, researchers can map out the reaction pathways.
DFT calculations can be used to study the reaction enthalpies and determine the preferred mechanism of a reaction, such as antioxidant activity. researchgate.net For instance, studies on related compounds have investigated various reaction pathways like hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SPLET). researchgate.net Computational methods have also been applied to design synthetic pathways for benzimidazole derivatives, including predicting the outcomes of palladium-catalyzed cross-coupling reactions. nih.gov These theoretical investigations provide valuable insights into the reactivity and potential synthetic routes for new compounds.
Drug-likeness and ADMET Prediction via Computational Approaches (e.g., Lipinski's Rule of Five, topological polar surface area)
In the contemporary drug discovery landscape, the evaluation of a compound's potential for oral bioavailability and favorable pharmacokinetic properties is a critical early-stage gatekeeper. Computational methods provide a rapid and cost-effective means to assess these characteristics, often referred to as drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For novel compounds such as this compound, these in silico analyses are invaluable for predicting their potential as drug candidates.
One of the most widely recognized guidelines for predicting drug-likeness is Lipinski's Rule of Five. This rule posits that orally administered drugs generally possess a specific set of physicochemical properties to ensure good absorption and permeation. While direct computational studies on this compound are not extensively available in the literature, we can infer its likely properties by examining its structural analogue, 5-Methoxy-1H-benzo[d]imidazole, for which computed data is accessible. The addition of a hydroxyl group at the 1-position of the imidazole (B134444) ring in this compound will influence these parameters.
Lipinski's Rule of Five Analysis
Lipinski's Rule of Five stipulates that a compound is more likely to be orally bioavailable if it adheres to the following criteria:
A molecular weight (MW) of less than 500 Daltons.
A calculated octanol-water partition coefficient (LogP) not exceeding 5.
No more than 5 hydrogen bond donors (HBD).
No more than 10 hydrogen bond acceptors (HBA).
The computed properties for the related compound, 5-Methoxy-1H-benzo[d]imidazole, are summarized in the table below. These values serve as a baseline for predicting the properties of this compound.
| Property | 5-Methoxy-1H-benzo[d]imidazole | This compound (Predicted) | Lipinski's Rule of Five Guideline |
| Molecular Weight ( g/mol ) | 148.16 nih.gov | ~164.16 | < 500 |
| LogP (XLogP3) | 1.8 nih.gov | Lower than 1.8 | < 5 |
| Hydrogen Bond Donors | 1 nih.gov | 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 nih.gov | 3 | ≤ 10 |
| Rotatable Bond Count | 1 nih.gov | 1 | N/A |
The introduction of the hydroxyl group in this compound would increase its molecular weight slightly, but it would remain well under the 500 Dalton threshold. The LogP value, a measure of lipophilicity, is expected to decrease due to the polar nature of the hydroxyl group, thus staying within the acceptable range. The number of hydrogen bond donors would increase from one to two, and the number of hydrogen bond acceptors would increase from two to three. Both of these predicted values for this compound fall comfortably within the limits set by Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability.
Topological Polar Surface Area (TPSA)
The Topological Polar Surface Area (TPSA) is another crucial descriptor in the prediction of drug absorption and brain penetration. It is defined as the sum of the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. A lower TPSA is generally associated with better membrane permeability.
| Compound | TPSA (Ų) |
| 5-Methoxy-1H-benzo[d]imidazole | 37.9 nih.gov |
| This compound (Predicted) | ~57.9 |
The computed TPSA for 5-Methoxy-1H-benzo[d]imidazole is 37.9 Ų. nih.gov The addition of a hydroxyl group to form this compound would increase the TPSA by approximately 20 Ų. This would result in a predicted TPSA of around 57.9 Ų. This value is still well below the commonly accepted threshold of 140 Ų for good intestinal absorption, further supporting the potential of this compound as an orally active agent.
Advanced Spectroscopic and Crystallographic Characterization in Research
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of atoms, multi-dimensional (2D) NMR techniques are essential for unambiguously assembling the molecular framework of 5-Methoxy-1H-benzo[d]imidazol-1-ol.
2D NMR experiments establish correlations between different nuclei, revealing through-bond and through-space connectivities. ipb.pt
COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY would reveal correlations between adjacent protons on the benzene (B151609) ring, for example, between H-6 and H-7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It is a highly sensitive method for assigning carbon resonances. For instance, the proton signal for H-2 would show a cross-peak with the C-2 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations for this compound would include the correlation from the methoxy (B1213986) group protons (-OCH₃) to the C-5 carbon and from the H-4 proton to the C-5 and C-6 carbons.
NOESY (Nuclear Overhauser Effect SpectroscopY): Unlike the other techniques that show through-bond coupling, NOESY reveals through-space proximity of nuclei. This is vital for determining stereochemistry and conformation. A NOESY spectrum would show a cross-peak between the methoxy group protons and the proton at the H-4 position, confirming their spatial closeness on the ring.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | Atom Type | Expected Chemical Shift (δ, ppm) | Expected 2D NMR Correlations |
| 2 | CH | 7.9 - 8.2 | HSQC: C2; HMBC: C4, C7a |
| 4 | CH | 7.0 - 7.3 | HSQC: C4; COSY: H7; HMBC: C2, C5, C7a; NOESY: OCH₃ |
| 6 | CH | 6.8 - 7.1 | HSQC: C6; COSY: H7; HMBC: C4, C5, C7a |
| 7 | CH | 7.5 - 7.8 | HSQC: C7; COSY: H6; HMBC: C2, C5 |
| OCH₃ | CH₃ | 3.8 - 4.0 | HSQC: C(OCH₃); HMBC: C5; NOESY: H4 |
| 1 | N-OH | 9.0 - 11.0 | - |
| 3 | NH | 11.0 - 13.0 | - |
While solution-state NMR provides data on the average structure in a solvent, solid-state NMR (ssNMR) spectroscopy probes the molecule in its solid form. This technique is particularly valuable for studying materials that are insoluble or for investigating properties unique to the solid state. For this compound, ssNMR could be employed to:
Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound can have distinct ssNMR spectra due to variations in their crystal lattice environments. This allows for the identification and characterization of different polymorphic forms.
Analyze Molecular Dynamics: ssNMR can provide insights into the motion and dynamics of the molecule within the crystal lattice, such as the rotation of the methoxy group or tautomeric exchange processes.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Mechanistic Intermediate Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). bioanalysis-zone.commeasurlabs.com This precision allows for the unambiguous determination of a compound's elemental formula.
For this compound (C₈H₈N₂O₂), the theoretical exact mass can be calculated. An experimental HRMS measurement matching this theoretical value provides definitive confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. Furthermore, techniques like UHPLC-qToF can be used to monitor reactions and detect the exact masses of transient intermediates, providing crucial evidence for proposed reaction mechanisms. nih.govunipg.it
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₈N₂O₂ |
| Nominal Mass | 164 |
| Theoretical Exact Mass | 164.05858 Da |
| Ionization Mode | ESI+ (Electrospray Ionization, Positive) |
| Observed Ion | [M+H]⁺ |
| Expected m/z for [M+H]⁺ | 165.06585 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for identifying the functional groups present in this compound.
A key application for this compound is the study of hydrogen bonding. The presence of N-H and O-H groups allows for the formation of strong intermolecular hydrogen bonds (e.g., O-H···N or N-H···O) in the solid state. These interactions cause the corresponding stretching vibrations to shift to lower wavenumbers (a redshift) and become significantly broader compared to the free, non-bonded groups. nih.govresearchgate.net For instance, a strong hydrogen bond can cause the O-H stretching band, typically seen around 3600 cm⁻¹, to shift below 3000 cm⁻¹. nih.gov In some cases, strong hydrogen bonding can lead to the O-H band becoming so broad and weak in the Raman spectrum that it is difficult to observe. mdpi.com
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |
| O-H / N-H | Stretching | 2800 - 3400 | Broad band, indicative of strong intermolecular H-bonding. |
| Aromatic C-H | Stretching | 3000 - 3100 | Sharp peaks. |
| Methoxy C-H | Stretching | 2850 - 2960 | Aliphatic C-H stretches. |
| C=N (imidazole) | Stretching | 1610 - 1650 | Characteristic of the imidazole (B134444) ring. |
| Aromatic C=C | Stretching | 1450 - 1600 | Multiple bands from the benzene ring. |
| C-O (methoxy) | Asymmetric Stretch | 1230 - 1270 | Strong band in FT-IR. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Tautomerism, and Concentration Quantification in Research
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). For this compound, the absorption bands are primarily due to π→π* transitions within the conjugated benzimidazole (B57391) ring system.
This technique is particularly useful for studying tautomerism. The compound can potentially exist in different tautomeric forms, such as the N-hydroxy form (1-hydroxy) and the N-oxide form. These tautomers have different electronic configurations and will therefore exhibit distinct absorption spectra (different λₘₐₓ values). By recording spectra in different solvents or at different pH values, researchers can study the position of the tautomeric equilibrium. researchgate.net Additionally, based on the Beer-Lambert law, UV-Vis spectroscopy can be used as a simple and accurate method for quantifying the concentration of the compound in solution for various research applications.
X-ray Crystallography for Definitive Solid-State Structural Determination of this compound and its Co-crystals/Derivatives
Single-crystal X-ray crystallography stands as the gold standard for unambiguous structural determination in the solid state. This technique provides a precise three-dimensional map of electron density within a crystal, allowing for the exact placement of every atom in the molecule.
For this compound, an X-ray crystal structure would provide:
Definitive Connectivity and Tautomer Confirmation: It would unequivocally confirm the atomic connectivity and establish which tautomeric form exists in the solid state. mdpi.com
Precise Molecular Geometry: It yields highly accurate bond lengths, bond angles, and torsion angles.
Intermolecular Interactions: It reveals the detailed packing of molecules in the crystal lattice, fully characterizing the hydrogen-bonding network and any other interactions like π-π stacking. mdpi.comweizmann.ac.il
Although a specific structure may not be publicly available, data from related benzimidazole derivatives show they often crystallize in monoclinic systems, with extensive hydrogen-bonding networks defining the supramolecular architecture. mdpi.comresearchgate.net
Table 4: Representative Crystallographic Data Parameters
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 7.3 |
| b (Å) | ~ 8.0 |
| c (Å) | ~ 19.4 |
| β (°) | ~ 95.8 |
| Volume (ų) | ~ 1140 |
| Z (molecules/unit cell) | 4 |
Analysis of Intermolecular Interactions
There is currently no available published research that specifically details the intermolecular interactions, such as hydrogen bonding or π-π stacking, within the crystal structure of this compound. While studies on related benzimidazole derivatives frequently report a variety of interactions including N-H···N hydrogen bonds, C-H···π interactions, and π-π stacking, this information is not directly applicable to the specified "-1-ol" derivative. science.govnih.govnih.govmdpi.com The presence of the N-hydroxy group in this compound would introduce unique hydrogen bonding capabilities, likely leading to distinct packing motifs compared to other benzimidazoles, but experimental data is needed for confirmation.
Polymorphism Studies and Crystal Engineering
Similarly, the investigation into polymorphism and crystal engineering of this compound yielded no specific results. Polymorphism is a critical aspect for many organic molecules, influencing their physical and chemical properties. Studies on other benzimidazole compounds have shown evidence of polymorphism, but these findings cannot be extrapolated to this compound without dedicated experimental investigation. researchgate.netacs.org Research on benzimidazole N-oxides, which are structurally related to N-hydroxy benzimidazoles, has been conducted, but these studies focus on synthesis and biological activity rather than crystallographic polymorphism. conicet.gov.arnih.gov
Mechanistic and Target Oriented Applications in Chemical Biology and Drug Discovery Research
Identification and Validation of Molecular Targets
Specific molecular targets for 5-Methoxy-1H-benzo[d]imidazol-1-ol have not been identified or validated in the scientific literature. The research that would underpin this section is currently unavailable.
Enzyme Inhibition and Activation Kinetics (in vitro studies)
No published in vitro studies describe the enzyme inhibition or activation kinetics for this compound. While other benzimidazole (B57391) derivatives are known inhibitors of enzymes like topoisomerase, kinases, and parasitic enzymes, this specific compound has not been evaluated in such assays.
Receptor Binding Assays and Ligand-Protein Interaction Profiling (in vitro, cell-free systems)
There is a lack of data from receptor binding assays or other cell-free systems to profile the ligand-protein interactions of this compound. Methodologies like radioligand binding assays are standard for characterizing the affinity of compounds for specific receptors, but no such experiments have been reported for this molecule.
Modulatory Effects on Specific Cellular Pathways and Signaling Cascades (mechanistic studies in cell lines, not clinical efficacy)
Mechanistic studies in cell lines to determine the modulatory effects of this compound on cellular pathways and signaling cascades are absent from the current body of scientific literature. Consequently, its potential influence on cellular functions remains unknown.
Mechanistic Insights into Biological Activity (e.g., mode of action, binding sites)
Direct mechanistic studies on this compound are not extensively documented in publicly available research. However, the biological activities of the broader benzimidazole class can offer insights into its potential modes of action. Benzimidazole derivatives are known to exert their effects through various mechanisms, largely influenced by the nature and position of their substituents.
One of the well-established mechanisms of action for certain benzimidazole-containing compounds is the inhibition of tubulin polymerization. This disruption of microtubule formation is a key strategy in the development of anticancer and anthelmintic agents. While this has been observed for various substituted benzimidazoles, specific studies confirming this mechanism for this compound are lacking.
Another significant mode of action for benzimidazole derivatives is their interaction with DNA. Some compounds in this class act as DNA minor groove binders, a property that can interfere with DNA replication and transcription, leading to cytotoxic effects. nih.gov This interaction is often sequence-specific, with a preference for AT-rich regions. The potential for this compound to act as a DNA intercalator or minor groove binding agent would depend on its specific stereoelectronic properties, which have not been detailed in available literature.
Furthermore, various benzimidazole derivatives have been identified as inhibitors of key enzymes in signal transduction pathways, such as protein kinases. The structural similarity of the benzimidazole core to purine (B94841) allows these compounds to compete with ATP for the kinase binding site. The substituents on the benzimidazole ring play a crucial role in determining the specific kinase targeted and the potency of inhibition. The 5-methoxy and 1-hydroxy groups of the subject compound would theoretically influence its binding affinity and selectivity towards different kinases.
The N-hydroxy group, in particular, is a feature of interest. While often considered a "structural alert" in drug design due to potential metabolic liabilities, endocyclic N-hydroxy groups within aromatic heterocyclic scaffolds may not exhibit the same toxic metabolic behavior. nih.govnih.gov In fact, this functional group could participate in hydrogen bonding interactions within a biological target's binding site, potentially enhancing affinity and modulating activity. The specific binding sites and biological targets for this compound remain to be elucidated through dedicated experimental studies.
Role as a Privileged Scaffold or Lead Compound for Drug Discovery Research
The benzimidazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its ability to serve as a versatile template for the design of ligands that can interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. nih.govijsrst.com
The therapeutic versatility of the benzimidazole core is attributed to several factors:
Structural Mimicry: Its resemblance to endogenous purine bases allows it to interact with a variety of biomolecules that recognize purines.
Synthetic Tractability: The benzimidazole ring system is readily synthesized and can be functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR).
Favorable Physicochemical Properties: The scaffold generally imparts good metabolic stability and oral bioavailability to the resulting molecules.
While the broader benzimidazole scaffold is privileged, the specific compound this compound has not been explicitly identified as a lead compound in major drug discovery programs based on available literature. A lead compound is a chemical starting point for drug design and development. The potential of this compound to serve as a lead would depend on its biological activity profile, novelty, and patentability. The introduction of the 5-methoxy and 1-hydroxy groups provides specific chemical handles that could be modified to optimize potency, selectivity, and pharmacokinetic properties.
In the absence of direct research on this compound as a lead compound, one can extrapolate potential lead generation and optimization strategies based on established medicinal chemistry principles applied to the benzimidazole scaffold.
Lead Generation Strategies: A common approach to generate new leads is through the screening of compound libraries. High-throughput screening (HTS) of diverse chemical libraries against a specific biological target could identify this compound or structurally similar compounds as "hits." Fragment-based lead discovery (FBLD) could also be employed, where the this compound core could be identified as a fragment that binds to a target, followed by elaboration to improve affinity.
Lead Optimization Strategies: Once a lead compound is identified, the goal of lead optimization is to enhance its drug-like properties. For the this compound scaffold, several optimization strategies could be envisioned:
Modification of the 5-Methoxy Group: The methoxy (B1213986) group could be replaced with other alkoxy groups of varying chain lengths or with bioisosteres such as halogens, trifluoromethyl, or small alkyl groups to probe the steric and electronic requirements of the binding pocket.
Derivatization of the 1-Hydroxy Group: The hydroxyl group could be acylated, etherified, or converted to other functional groups to modulate properties like solubility, metabolic stability, and target engagement.
The following table outlines potential modifications and their rationale in an optimization campaign:
| Position of Modification | Potential Modification | Rationale for Modification |
| C5 | Replacement of -OCH₃ with -OC₂H₅, -F, -Cl, -CF₃ | To explore the impact of steric bulk and electronics on target binding. |
| N1 | Acylation or etherification of the -OH group | To improve metabolic stability and potentially act as a prodrug moiety. |
| C2 | Introduction of aryl, heteroaryl, or alkyl chains | To introduce new interaction points with the target and modulate lipophilicity. |
| C4, C6, C7 | Introduction of small substituents | To fine-tune electronic properties and solubility. |
These strategies would be guided by iterative cycles of chemical synthesis, biological testing, and computational modeling to establish a clear structure-activity relationship (SAR) and a structure-property relationship (SPR).
The presence of the N-hydroxy group in this compound makes it an interesting candidate for prodrug design. A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug in the body. This approach is often used to overcome undesirable physicochemical or pharmacokinetic properties of the parent drug, such as poor solubility, low bioavailability, or rapid metabolism.
The N-hydroxy moiety can be masked with a promoiety that is cleaved in vivo by enzymatic or chemical means to release the active N-hydroxy compound. For example, the hydroxyl group could be esterified to improve lipophilicity and cell membrane permeability. Once inside the cell or in systemic circulation, esterases could cleave the ester bond to regenerate the active this compound.
The bioreversibility of such a prodrug is a critical aspect of its design. The conversion to the active drug should occur at an appropriate rate and location in the body to ensure therapeutic efficacy. The nature of the promoiety would dictate the lability of the bond and the types of enzymes involved in the bioactivation process.
The mechanistic implication of this bioreversibility is the controlled release of the active pharmacological agent. This can lead to improved therapeutic outcomes by:
Enhancing Oral Bioavailability: By masking the polar N-hydroxy group, a prodrug could have improved absorption from the gastrointestinal tract.
Increasing Metabolic Stability: The promoiety might protect the N-hydroxy group from premature metabolic inactivation.
Targeted Drug Delivery: In some cases, prodrugs can be designed to be activated by enzymes that are overexpressed in specific tissues or tumors, leading to site-selective drug release.
While the concept of using N-hydroxy heterocycles in prodrug strategies is established, specific examples and detailed mechanistic studies involving this compound are not currently available in the scientific literature. Further research is required to explore the feasibility and potential advantages of such an approach for this particular compound.
Emerging Research Applications and Interdisciplinary Studies of 5 Methoxy 1h Benzo D Imidazol 1 Ol
Coordination Chemistry and Metal Complex Formation
There is a lack of published research on the coordination chemistry and formation of metal complexes specifically with 5-Methoxy-1H-benzo[d]imidazol-1-ol as a ligand. The benzimidazole (B57391) N-oxide moiety possesses a unique N-O group that can function as a push-pull electron donor/acceptor, making it a potentially interesting ligand for coordination with metal ions. researchgate.net However, studies detailing the synthesis and characterization of such complexes are not available in the current body of scientific literature.
Synthesis and Characterization of Organometallic and Coordination Complexes
No specific methods for the synthesis of organometallic or coordination complexes involving this compound have been reported. While general methods for the preparation of benzimidazole N-oxides exist, such as through the catalytic hydrogenation of related nitro compounds or the chemical transformation of benzofuroxans, the subsequent use of these N-oxides as ligands to create metal complexes has not been documented for this specific compound. researchgate.netacs.org The characterization of such complexes, which would typically involve techniques like NMR and IR spectroscopy, has therefore also not been described. acs.org
Catalytic Applications of Metal-5-Methoxy-1H-benzo[d]imidazol-1-ol Complexes
Consistent with the absence of synthesized complexes, there are no reports on the catalytic applications of metal complexes derived from this compound. Research on the catalytic activity of metal-benzimidazole systems has focused on other derivatives, not the N-oxide variant.
Integration into Supramolecular Chemistry and Self-Assembly Processes
The integration of this compound into supramolecular structures or its use in self-assembly processes is an unexplored area of research. The polar N-O group could potentially participate in hydrogen bonding and other non-covalent interactions, which are fundamental to supramolecular chemistry. researchgate.net However, no studies have been published that investigate or demonstrate this potential.
Applications in Materials Science
Specific applications of this compound in materials science have not been identified. There is a general suggestion in the literature that related benzimidazole N-oxides, specifically 3H-2,1,4-benzoxadiazine 4-oxides which can be converted to 2H-benzimidazole mono-N-oxides, could be used as photochromic compounds. researchgate.net This indicates a potential, yet unproven, application for this compound in the development of optical materials. However, dedicated research to confirm and characterize such properties for this specific compound is currently unavailable.
Future Research Directions and Unresolved Challenges for 5 Methoxy 1h Benzo D Imidazol 1 Ol
The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and physicochemical properties. nih.govrsc.org The specific derivative, 5-Methoxy-1H-benzo[d]imidazol-1-ol, represents a frontier for targeted research. While the broader benzimidazole class is extensively studied, the future potential of this specific compound hinges on addressing several key challenges and exploring new research avenues. The following sections outline critical areas for future investigation, from fundamental synthesis to advanced computational applications.
Q & A
Q. Optimization Tips :
- Use continuous flow reactors for scalable production .
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Adjust pH and temperature to stabilize intermediates (e.g., acidic conditions for imine formation) .
Basic Research: How can the structure of this compound be validated experimentally?
Answer:
Structural validation requires a combination of techniques:
- X-ray Crystallography : Resolve bond lengths/angles using SHELXL for refinement . Example: A related compound, 5-Methoxy-1H-benzo[d]imidazole-2-thione, showed C-S bond lengths of 1.68 Å (experimental) vs. 1.70 Å (DFT) .
- Spectroscopy :
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., C: 53.3%, H: 4.5%, N: 15.5% for C₈H₈N₂O₂) .
Advanced Research: How do computational methods like DFT enhance understanding of this compound’s electronic properties?
Answer:
Density Functional Theory (DFT) calculations provide insights into:
- Electronic Structure : HOMO-LUMO gaps (e.g., 4.5 eV for a related thione derivative) predict reactivity .
- Vibrational Modes : Match computed IR/Raman spectra with experimental data to assign peaks .
- Nonlinear Optical (NLO) Properties : Polarizability and hyperpolarizability values indicate potential in material science .
Example Table : Comparison of experimental vs. DFT bond lengths for 5-Methoxy-1H-benzo[d]imidazole-2-thione :
| Bond | Experimental (Å) | DFT (Å) |
|---|---|---|
| C1-C2 | 1.39 | 1.41 |
| C-S | 1.68 | 1.70 |
Tools : Gaussian or Multiwfn for wavefunction analysis .
Advanced Research: What methodologies are used to evaluate the biological activity of this compound derivatives?
Answer:
- Molecular Docking : Screen against targets (e.g., bacterial enzymes) using AutoDock Vina. A study on benzimidazole-thione derivatives showed binding energies of -8.2 kcal/mol against Staphylococcus epidermidis .
- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests in nutrient broth (e.g., MIC = 32 µg/mL for related compounds) .
- Cytotoxicity : MTT assays on human cell lines (e.g., IC₅₀ > 100 µM for non-toxic profiles) .
Contradictions : Some studies report variable activity based on substituents (e.g., methoxy vs. nitro groups), necessitating SAR analysis .
Advanced Research: How can reaction mechanisms for functionalizing this compound be elucidated?
Answer:
- Intermediate Trapping : Use LC-MS to identify transient species (e.g., imine intermediates in Mannich reactions) .
- Kinetic Studies : Monitor reaction rates under varying temperatures to determine activation energy (Arrhenius plots) .
- Computational Modeling : Simulate transition states (e.g., for hydroxylation or alkylation steps) using Gaussian .
Case Study : Nitrosobenzene coupling with 5-Methoxy-1H-benzo[d]imidazol-2-amine yielded azo derivatives at 31.5% yield via column chromatography .
Advanced Research: How do crystallographic data resolve tautomeric ambiguities in benzimidazole derivatives?
Answer:
- Tautomer Identification : X-ray diffraction distinguishes between 1H and 3H tautomers. For example, 2-(indol-3-ylthio)-5-methoxy-1H-benzimidazole crystallized as a 1H tautomer with a planar benzimidazole ring .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···H contacts < 2.8 Å) to explain packing patterns .
Contradictions : Tautomeric ratios (e.g., 5a vs. 5a’ in Scheme 2) may vary with solvent polarity, requiring controlled crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
